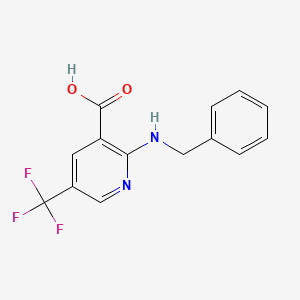
2-Benzylamino-5-trifluoromethyl-nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid is a compound that features a trifluoromethyl group, a benzylamino group, and a pyridine carboxylic acid moiety.
Preparation Methods
The synthesis of 2-(benzylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of radical initiators and specific catalysts to facilitate the formation of the trifluoromethyl group . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-(benzylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and benzylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(benzylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(benzylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The benzylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds to 2-(benzylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid include other trifluoromethylated pyridine derivatives and benzylamino-substituted compounds. What sets this compound apart is the combination of both trifluoromethyl and benzylamino groups, which can confer unique properties such as enhanced stability, reactivity, and potential biological activity . Examples of similar compounds include:
- 2-(benzylamino)-5-(trifluoromethyl)pyridine
- 2-(benzylamino)-pyridine-3-carboxylic acid
- 5-(trifluoromethyl)pyridine-3-carboxylic acid
Properties
Molecular Formula |
C14H11F3N2O2 |
|---|---|
Molecular Weight |
296.24 g/mol |
IUPAC Name |
2-(benzylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)10-6-11(13(20)21)12(19-8-10)18-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,18,19)(H,20,21) |
InChI Key |
CQRUKLIQLBQZIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B12462348.png)
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12462350.png)
![1-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline](/img/structure/B12462354.png)

![1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12462374.png)
![N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12462375.png)
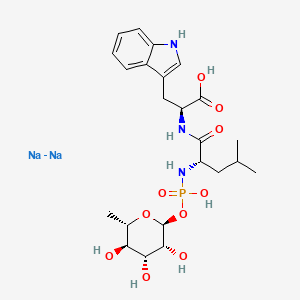
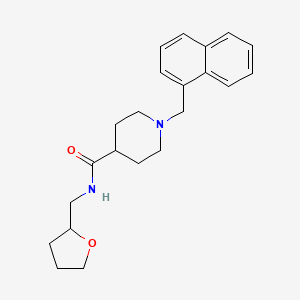
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12462394.png)
![2-phenyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B12462408.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B12462414.png)
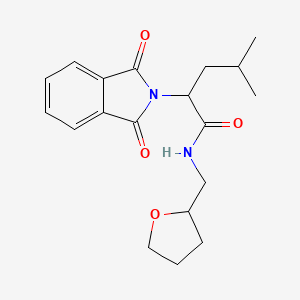
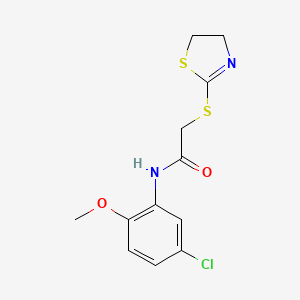
![5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B12462436.png)
